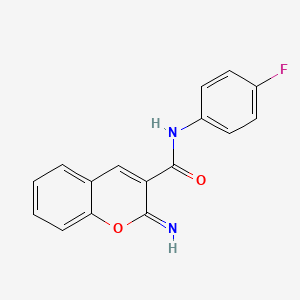

N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C16H11FN2O2 |

|---|---|

Molecular Weight |

282.27 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-iminochromene-3-carboxamide |

InChI |

InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)19-16(20)13-9-10-3-1-2-4-14(10)21-15(13)18/h1-9,18H,(H,19,20) |

InChI Key |

NDOCGWLMDSQAFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)F |

solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reductive Amination (Source )

Phosphorus-Based Modifications (Source )

-

Reaction with diethyl phosphite (BF₃·Et₂O catalyst) yields phosphonate derivatives for enhanced solubility.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Formation of chromene oxides or quinones.

Reduction: Formation of N-(4-fluorophenyl)-2-amino-2H-chromene-3-carboxamide.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets. Additionally, the chromene backbone may facilitate interactions with cellular membranes, influencing its overall bioactivity.

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

The chromene scaffold is highly modifiable, with key variations at positions 2 and 3 influencing biological activity and physicochemical properties:

Key Findings :

- The 2-imino group in the main compound may offer greater metabolic stability compared to 2-oxo derivatives, as oxo groups are prone to hydrolysis .

- Substitutions at position 3 (e.g., sulfamoyl, acetyl, or fluorophenyl) modulate solubility and target interactions.

Impact of Halogen Substituents on the Phenyl Ring

Halogenation at the phenyl ring is a common strategy to optimize pharmacokinetic properties:

Key Findings :

Metabolic Stability of Amide vs. Sulfonamide Linkages

Replacing the amide bond with a sulfonamide can enhance metabolic resistance:

| Compound Type | Metabolic Stability (After 120 min) | Reference |

|---|---|---|

| N-(4-fluorophenyl)-fluoroacetanilide (amide) | 20% intact | |

| N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide | 95% intact |

Key Findings :

- Sulfonamide bonds exhibit superior stability compared to amides in esterase-rich environments . While the main compound retains an amide linkage, its imino group may partially mitigate hydrolysis risks.

Structural Analogues with Additional Functional Groups

Key Findings :

- Hydroxy or bromo substitutions introduce polarity or steric bulk, respectively, which could influence binding to biological targets .

Biological Activity

N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its structural characteristics and biological activities have garnered attention in recent years, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound features a chromene core substituted with a 4-fluorophenyl group at one end and an imino group at the 2-position, along with a carboxamide functional group. The presence of the fluorine atom enhances its electron-withdrawing properties, which can significantly influence its reactivity and interaction with biological targets.

This compound exhibits various biological activities primarily through enzyme inhibition and interaction with cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease. This inhibition may help reduce amyloid-beta peptide formation, which is crucial in the pathogenesis of Alzheimer's disease.

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of protein synthesis |

| Candida albicans | 0.50 | Inhibition of ergosterol biosynthesis |

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide | Similar chromene structure but different substitution pattern | Potential enzyme inhibitors, anti-Alzheimer's |

| 8-Hydroxycoumarin derivatives | Hydroxy group instead of methoxy | Known for anticoagulant properties |

| Phenylimino-2H-chromen-3-carboxamide | Lacks fluorine substitution; simpler phenyl group | Investigated as β-secretase inhibitors |

This comparative analysis highlights how the unique fluorinated moiety in this compound may enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Efficacy : In a recent study, the compound was tested against clinical isolates of bacteria where it showed significant bactericidal activity, outperforming conventional antibiotics like ciprofloxacin in certain strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions between 2-amino-3-carboxychromene derivatives and substituted benzaldehydes or anilines. Key steps include:

- Coupling : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .

- Imine Formation : Acidic or basic conditions (e.g., acetic acid or triethylamine) to promote Schiff base formation .

- Optimization : Reaction yields (60–85%) depend on temperature control (60–80°C), solvent polarity, and catalytic additives (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying imine tautomerism (δ 8.5–9.5 ppm for imine protons) and substituent positions .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement to confirm the (2Z)-configuration and hydrogen-bonding networks .

- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]⁺ at m/z 337.1) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Confirmation : Verify compound purity (>95% via HPLC) and tautomeric stability (e.g., imine vs. enamine forms) .

- Meta-Analysis : Cross-reference substituent effects (e.g., fluoro vs. chloro groups on phenyl rings) using QSAR models .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of substituents?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations at the 4-fluorophenyl and chromene-3-carboxamide positions .

- Biological Profiling : Test analogs in parallel against panels of enzymes (e.g., kinases, proteases) and cellular targets .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or tubulin .

Q. How can computational modeling enhance understanding of its mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites (e.g., 50 ns trajectories in GROMACS) .

- ADMET Prediction : Use SwissADME to assess permeability (LogP ≈ 3.2) and cytochrome P450 inhibition risks .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., imine nitrogen, carbonyl oxygen) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.